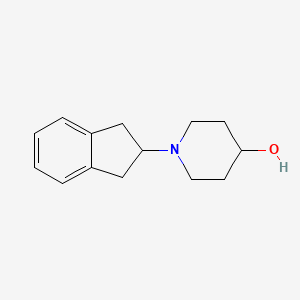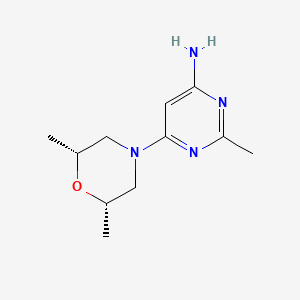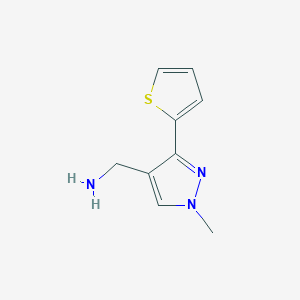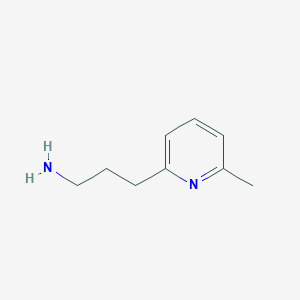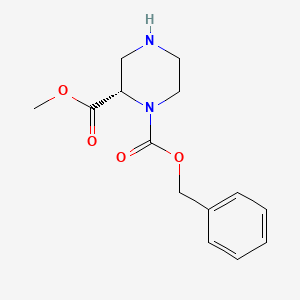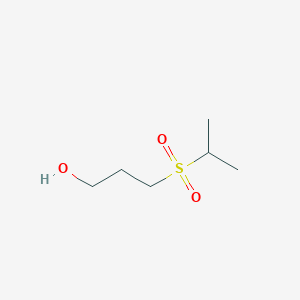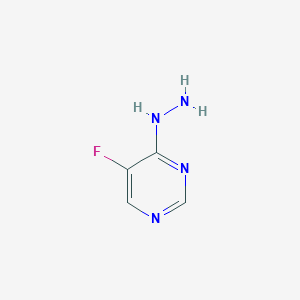
5-Fluoro-4-hydrazinylpyrimidine
Übersicht
Beschreibung
5-Fluoro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H5FN4 and a molecular weight of 128.11 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar compounds like 5-fluorouracil have shown reactivity towards superoxide radical anion and hydroperoxyl radical . Another study discussed the light-induced cross-linking reaction of 5-fluoro-4-thiouridine with thymine .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 128.11 . Its storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research has highlighted the importance of comprehensive pharmacokinetic information in humans for drugs like 5-fluorouracil (5-FU), a related compound to 5-Fluoro-4-hydrazinylpyrimidine, and its metabolites. Understanding the distribution of enzymes like uridine kinase and thymidine kinase in human tissues aids in clarifying 5-FU activation. Techniques for determining FdUMP formation within tumor cells offer opportunities for predictive pharmacologic testing, especially in adjuvant situations where tissue is available and drug toxicity is a concern (Myers, Diasio, Eliot, & Chabner, 1976).
Biochemical Modulation and Nuclear Magnetic Resonance Studies
5-Fluorouracil's biochemical modulation has been used to enhance its therapeutic efficacy. The use of inhibitors like 5-ethynyluracil can significantly alter the systemic disposition of 5-FU, leading to increased accumulation in both normal and tumor tissues. Studies using 19F nuclear magnetic resonance spectroscopy have been pivotal in evaluating the metabolism of 5-FU and its effects on tissues (Adams et al., 1999).
Fluoropyrimidine-induced Cardiotoxicity
Fluoropyrimidines, including 5-fluorouracil, are primarily used in cancer treatment. Research has focused on fluoropyrimidine-induced cardiotoxicity (FIC), a rare but potentially life-threatening toxicity. Reviews have summarized the current knowledge on FIC, including pathogenetic models, risk factors, and specific treatments like uridine triacetate, and the role of alternative chemotherapeutic options (Depetris et al., 2018).
Metabolites Detection in Human Biofluids
The metabolism of fluorouracil has been investigated using 19F NMR spectroscopy. This technique is crucial for detecting and quantifying fluorinated metabolites in human biofluids. It offers a highly specific tool for identifying fluorinated species, including unexpected substances, in the biofluids of patients treated with fluoropyrimidines (Martino, Gilard, Desmoulin, & Malet‐Martino, 2006).
Pharmacogenetics in Gastric Cancer Treatment
The variability in enzyme activity of the 5-FU metabolic pathway can influence the extent of metabolism and the efficacy of 5-FU-based chemotherapy in metastatic gastric cancer. Genetic factors affecting the therapeutic efficacy are crucial, with specific emphasis on genes involved in the 5-FU metabolic pathway. Accurate prediction of clinical outcomes in patients receiving fluoropyrimidine-based chemotherapy may be feasible through understanding these genetic factors (Ichikawa, 2006).
Novel Cytotoxic Pyrimidine Derivatives
Research has led to the synthesis and testing of novel hydrazinylpyrimidines and related compounds for in vitro cytotoxic activity against various tumor cell lines. Some of these derivatives have shown significant cytotoxicity and the potential for inducing apoptosis in tumor cells, suggesting their potential as anticancer agents (Ragab et al., 2020).
Safety and Hazards
The safety information available indicates that 5-Fluoro-4-hydrazinylpyrimidine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Biochemische Analyse
Biochemical Properties
5-Fluoro-4-hydrazinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with thymidylate synthase, an enzyme crucial for DNA synthesis. The interaction between this compound and thymidylate synthase results in the inhibition of the enzyme’s activity, leading to disruptions in DNA synthesis and cell proliferation . Additionally, this compound has been shown to interact with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound induces apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms . Furthermore, it affects cell signaling pathways by modulating the activity of key signaling molecules, such as CXCL-12 and Jagged-1, which play roles in cell proliferation and differentiation . The compound also impacts gene expression by incorporating into RNA and DNA, leading to altered transcriptional and translational processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP) . This inhibition results in the depletion of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. Additionally, this compound is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function . The compound also inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time, influenced by factors such as stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation observed over extended periods . In vitro and in vivo studies have demonstrated that the cytotoxic effects of this compound persist over time, leading to sustained inhibition of cell proliferation and induction of apoptosis . Long-term exposure to the compound has been associated with cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytostatic effects, inhibiting cell proliferation without causing significant toxicity . At higher doses, this compound induces cytotoxic effects, leading to cell death and tissue damage . Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, including hepatotoxicity, nephrotoxicity, and pulmonary toxicity . These findings highlight the importance of dose optimization to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its activation and detoxification. The compound undergoes phosphorylation to form active metabolites, such as 5-fluorodeoxyuridine monophosphate (5-FdUMP), which inhibits thymidylate synthase . Additionally, this compound is metabolized to 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine triphosphate (5-FdUTP), which are incorporated into RNA and DNA, respectively . The detoxification of this compound involves the action of dihydropyrimidine dehydrogenase (DPD), an enzyme that catalyzes the reduction of the compound to inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, such as the equilibrative nucleoside transporter (ENT) and the concentrative nucleoside transporter (CNT) . Once inside the cell, this compound is distributed to various cellular compartments, including the nucleus and cytoplasm . The compound’s localization and accumulation are influenced by its interactions with binding proteins, such as thymidylate synthase and RNA-modifying enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair . Additionally, this compound is found in the cytoplasm, where it interacts with RNA and RNA-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(5-fluoropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBMUSMNNNGOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1460858.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)

